molecular formula C6H2Cl4O2S B091932 2,4,5-Trichlorobenzenesulfonyl chloride CAS No. 15945-07-0

2,4,5-Trichlorobenzenesulfonyl chloride

Cat. No. B091932
CAS RN: 15945-07-0
M. Wt: 280 g/mol
InChI Key: WNVVRCKTQSCPAC-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzenesulfonyl chloride is a chemical compound with the formula C6H2Cl4O2S . It is a white or cream solid and is a useful building block for organic synthesis .


Synthesis Analysis

2,4,5-Trichlorobenzenesulfonyl chloride is obtained from trichlorobenzene by chlorosulfonation with chlorosulfuric acid at 90 ℃ and pouring the reaction mass into water .


Molecular Structure Analysis

The molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction methods . The compound is orthorhombic, with a molecular weight of 279.956 .


Chemical Reactions Analysis

Sulfonyl chlorides are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .


Physical And Chemical Properties Analysis

2,4,5-Trichlorobenzenesulfonyl chloride is a white to almost white powder to crystal .

Scientific Research Applications

Medicinal Chemistry

  • Application : Sulfonyl chlorides, including 2,4,5-Trichlorobenzenesulfonyl chloride, are often chosen as building blocks in medicinal chemistry . They have the ability to easily react with heterocyclic amines to create complex sulfonamides .

Safety And Hazards

2,4,5-Trichlorobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

properties

IUPAC Name

2,4,5-trichlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVVRCKTQSCPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065974
Record name Benzenesulfonyl chloride, 2,4,5-trichloro-
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Molecular Weight

280.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorobenzenesulfonyl chloride

CAS RN

15945-07-0
Record name 2,4,5-Trichlorobenzenesulfonyl chloride
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Record name 2,4,5-Trichlorobenzenesulfonyl chloride
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Record name 15945-07-0
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Record name Benzenesulfonyl chloride, 2,4,5-trichloro-
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Record name Benzenesulfonyl chloride, 2,4,5-trichloro-
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Record name 2,4,5-trichlorobenzenesulphonyl chloride
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Record name 2,4,5-TRICHLOROBENZENESULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
S Riley, RJ Staples, SM Biros… - Acta Crystallographica …, 2016 - scripts.iucr.org
The title compound, C12H7Cl3O3S, was synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride. The two aryl rings are …
Number of citations: 5 scripts.iucr.org
RJW Cremlyn, T Cronje - Phosphorus and Sulfur and the Related …, 1979 - Taylor & Francis
Chlorosulfonic acid–iodine mixture has been shown to chlorinate a number of aromatic halides under mild conditions. In reaction with p-dichlorobenzene, the maximum yield (82%) of …
Number of citations: 7 www.tandfonline.com
G Rigotti, PM Alzari, A Navaza, AE Wolfenson… - … of crystallographic and …, 1988 - Springer
The molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction methods. The compound is orthorhombic,Aba2, witha=16.253(12),b=17.016(…
Number of citations: 5 link.springer.com
N Nießner, W Heitz - Die Makromolekulare Chemie …, 1990 - Wiley Online Library
Macromonomers based on poly(oxy‐1,4‐phenylene) (POP) with end groups suitable for polycondensation were synthesized. In a one‐step reaction, α‐(2,5‐dimethoxyphenyl)‐ω‐…
Number of citations: 10 onlinelibrary.wiley.com
T Ando, Y Fujimoto, S Morisaki - Journal of Hazardous Materials, 1991 - Elsevier
In this report, the results of 849 differential scanning calorimetry (DSC) experiments for 820 reactive chemicals are presented. Exothermic onset temperatures (T o ) and heats of …
Number of citations: 113 www.sciencedirect.com
G Rigotti, BE Rivero, RR Filgueira - Zeitschrift für Naturforschung B, 1986 - degruyter.com
The m olecular structure of C 7 H 7 SO 2 Cl was determined by X-ray diffraction and refined to R = 0.060 and R w = 0.053 from 1170 unique reflections. The unit cell is triclinic, P1̄ , with …
Number of citations: 5 www.degruyter.com
DW Allan, CJ Sobodacha - Analytical Chemistry, 1982 - ACS Publications
Sulfonyl chlorides have been determined by a variety of methods, most of which were fully reviewed by Ashworth a decade ago (1). The most precise and specific methods for this …
Number of citations: 1 pubs.acs.org
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
The lower representatives of the aliphatic mercaptan series (up to C 4 ) are effective fumigants against some species of insects. Beginning with the C 5 alkyl mercaptan the insecticidal …
Number of citations: 2 link.springer.com
I Miwa, M Hirano, K Inagaki, C Belbeoc'h… - Biochemical …, 1987 - Elsevier
Seventeen hydantoin derivatives were tested as inhibitors of aldose reductase, an enzyme believed to participate in the initiation of diabetic complications. Nine compounds with high …
Number of citations: 15 www.sciencedirect.com
WS Choi, SW Nam, HC Kim - Journal of the Korea Academia …, 2010 - koreascience.kr
Twenty five compounds isopropylmethylphenyl benzenesulfonate derivatives of thymol (1), 4-isopropyl-3-methylphenol (2), 5-isopropyl-3-methylphenol (3), 4-isopropylphenol (4), and 2-…
Number of citations: 0 koreascience.kr

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